

Commercial Application Notes and Protocols for TNT-b10

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Compound of Interest

Compound Name: TNT-b10

Cat. No.: B15575308

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TNT-b10 is an ionizable cationic lipidoid that has demonstrated significant potential in the formulation of lipid-like nanoparticles (LLNs) for the delivery of messenger RNA (mRNA). Its unique structural properties facilitate efficient encapsulation of mRNA and subsequent delivery into cells. This document provides detailed application notes and experimental protocols for the use of **TNT-b10** in research and drug development settings. Commercial suppliers of **TNT-b10** include Cayman Chemical and MedKoo Biosciences.[\[1\]](#)[\[2\]](#)

Data Presentation

Physicochemical Properties of TNT-b10

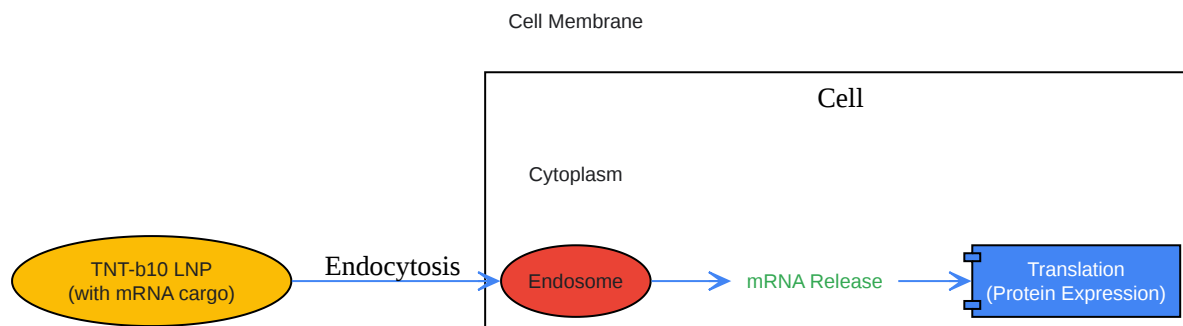
Property	Value	Reference
Formal Name	1,3,5-tris[2-[(2-hydroxydodecyl)methylamino]ethyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione	[2]
CAS Number	3037332-26-3	[2]
Molecular Formula	C48H96N6O6	[2]
Formula Weight	853.3 g/mol	[2]
Purity	≥95%	[2]
Formulation	A solution in ethanol	[2]
Solubility	Ethanol: 10 mg/mL	[2]

Characteristics of TNT-b10 Lipid-like Nanoparticles (LLNs)

Characteristic	Value	Conditions
Size (Z-average)	88 - 107 nm	In vivo screening formulation
Polydispersity Index (PDI)	< 0.3	In vivo screening formulation
Zeta Potential	0.55 mV to 22.7 mV	Varies with formulation
mRNA Encapsulation Efficiency	> 85%	Optimized formulation

Signaling Pathway and Cellular Uptake

The primary role of **TNT-b10** is as a delivery vehicle; it does not have a direct signaling pathway of its own. The mechanism of action involves the formulation of LLNs that are taken up by cells, followed by endosomal escape and release of the mRNA cargo into the cytoplasm.



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Cellular uptake and mRNA release of **TNT-b10** LLNs.

Experimental Protocols

Protocol 1: Formulation of TNT-b10 Lipid-like Nanoparticles (LLNs) for mRNA Delivery

This protocol is adapted from methodologies used for the preparation of lipid nanoparticles for mRNA delivery.

Materials:

- **TNT-b10** in ethanol
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol
- Cholesterol in ethanol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) in ethanol
- mRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 3.0)
- Ethanol, 200 proof
- Nuclease-free water

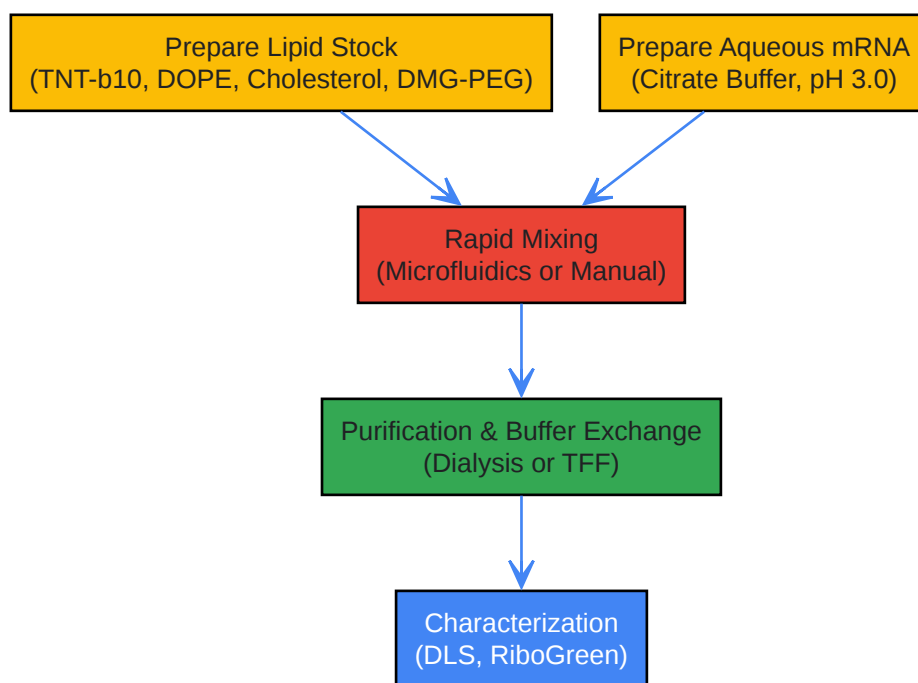
- Microfluidic mixing device (e.g., NanoAssemblr) or manual mixing setup

Procedure:

- Preparation of Lipid Stock Solution:
 - Prepare individual stock solutions of **TNT-b10**, DOPE, cholesterol, and DMG-PEG2000 in ethanol.
 - Combine the lipid solutions to achieve a final molar ratio of 20:30:40:0.75 (**TNT-b10**:DOPE:cholesterol:DMG-PEG2000).[\[3\]](#)
 - The total lipid concentration in the ethanol phase should be optimized for the specific application, a common starting point is 10-25 mM total lipid.
- Preparation of Aqueous mRNA Solution:
 - Dilute the mRNA stock in a citrate buffer (pH 3.0) to the desired concentration. The acidic pH is crucial for the protonation of the ionizable lipid and efficient encapsulation.
- Nanoparticle Formulation (Microfluidic Method):
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.
 - Set the flow rate ratio of the aqueous to the ethanol phase to 3:1.
 - Initiate mixing. The rapid mixing of the two phases will lead to the self-assembly of the LLNs.
- Nanoparticle Formulation (Manual Method):
 - While vigorously stirring the aqueous mRNA solution, rapidly add the lipid-ethanol solution.
 - Continue stirring for a defined period (e.g., 30 minutes) to ensure homogenous nanoparticle formation. Note that this method may result in larger and more polydisperse

nanoparticles compared to microfluidic mixing.

- Purification and Buffer Exchange:
 - Dialyze the formulated LLNs against phosphate-buffered saline (PBS), pH 7.4, overnight at 4°C using a dialysis cassette (e.g., 10K MWCO) to remove ethanol and raise the pH. This step neutralizes the surface charge of the nanoparticles.
 - Alternatively, use tangential flow filtration for larger scale preparations.
- Characterization:
 - Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
 - Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).



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Workflow for **TNT-b10** LLN formulation.

Protocol 2: In Vitro Transfection of mRNA using TNT-b10 LLNs

This protocol is designed for the transfection of Hep3B cells, a human liver cancer cell line, as this cell line was used in the initial characterization of **TNT-b10** LLNs. The protocol can be adapted for other cell types.

Materials:

- Hep3B cells (or other target cell line)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **TNT-b10** LLNs encapsulating the mRNA of interest
- 96-well or 24-well cell culture plates
- Phosphate-buffered saline (PBS)
- Luciferase assay reagent (if using a luciferase reporter mRNA)

Procedure:

- Cell Seeding:
 - The day before transfection, seed Hep3B cells in a 96-well or 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
- Transfection:
 - On the day of transfection, dilute the **TNT-b10** LLN solution to the desired final mRNA concentration in complete cell culture medium. A starting concentration of 100-500 ng of mRNA per well of a 24-well plate is recommended.
 - Remove the old medium from the cells and replace it with the medium containing the LLNs.
 - Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.

- Post-Transfection:
 - After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.
 - Incubate the cells for an additional 24-48 hours to allow for protein expression.
- Analysis of Protein Expression:
 - If a reporter protein such as luciferase or GFP is used, analyze the expression using a luminometer or fluorescence microscope, respectively.
 - For other proteins of interest, perform downstream analyses such as Western blotting or functional assays.

Protocol 3: In Vivo Delivery of mRNA using TNT-b10 LLNs in Mice

This protocol provides a general guideline for the intravenous administration of **TNT-b10** LLNs to mice for systemic mRNA delivery.

Materials:

- **TNT-b10** LLNs encapsulating the mRNA of interest, sterile-filtered
- C57BL/6 mice (or other appropriate strain)
- Sterile PBS
- Insulin syringes with 28-30 gauge needles

Procedure:

- Preparation of Dosing Solution:
 - Dilute the sterile **TNT-b10** LLN solution in sterile PBS to the desired final concentration. A typical dose for in vivo studies is in the range of 0.1 to 1.0 mg of mRNA per kg of body weight.

- The final injection volume is typically 100-200 μ L.
- Administration:
 - Warm the dosing solution to room temperature.
 - Administer the LLN solution to the mice via tail vein injection.
- Analysis:
 - At a predetermined time point after injection (e.g., 6, 24, or 48 hours), euthanize the mice.
 - Harvest tissues of interest (e.g., liver, spleen, lungs).
 - Analyze protein expression in the harvested tissues using appropriate methods (e.g., luminescence imaging for luciferase, ELISA, or Western blotting).[\[3\]](#)[\[4\]](#)

Conclusion

TNT-b10 is a versatile and efficient ionizable lipidoid for the formulation of lipid-like nanoparticles for mRNA delivery. The protocols provided herein offer a starting point for researchers to utilize **TNT-b10** in their specific applications. Optimization of formulation parameters and delivery conditions may be necessary to achieve the desired outcomes for different mRNA cargos and target cell types.

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